molecular formula C24H27N3O3 B2828081 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide CAS No. 946216-27-9

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide

Cat. No.: B2828081
CAS No.: 946216-27-9
M. Wt: 405.498
InChI Key: RIUQYXOZCCNVAA-UHFFFAOYSA-N
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Description

The compound “4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-ethylphenyl)butanamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a pyridazine ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyridazine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Antimitotic Agents

Research has indicated the significance of certain chemical compounds in the development of antimitotic agents, which are crucial for cancer treatment. For instance, the metabolism studies of related compounds have led to the synthesis of derivatives with confirmed antimitotic activities. These studies have contributed to understanding the biological activities of such compounds and their potential application in cancer therapy (Temple & Rener, 1992).

Antimicrobial Activity

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activity. For example, certain derivatives have shown promising results against a variety of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Antinociceptive Activity

Studies on derivatives of pyridazinone have demonstrated significant antinociceptive activity, suggesting their potential in pain management. This research contributes to the development of new analgesics with improved efficacy and safety profiles (Doğruer, Şahin, Ünlü, & Ito, 2000).

Herbicidal Activities

The exploration of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has highlighted their potential as herbicidal agents. This research is pivotal for the development of new, more effective herbicides with specific modes of action, contributing to agricultural sciences (Xu et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs and other bioactive compounds. Without specific information on this compound, it’s impossible to say what its mechanism of action might be .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s impossible to say what its safety and hazards might be .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential use in medicine, materials science, or other fields .

Properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-3-18-7-11-20(12-8-18)25-23(28)6-5-17-27-24(29)16-15-22(26-27)19-9-13-21(14-10-19)30-4-2/h7-16H,3-6,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUQYXOZCCNVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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